molecular formula C14H19N3O5 B11536336 2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B11536336
M. Wt: 309.32 g/mol
InChI Key: KPGGKELUAHLXTB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a methoxyethyl formamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(prop-2-en-1-yl)formamide
  • N-(1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide

Uniqueness

1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds.

This article provides a comprehensive overview of 1-{N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHOXYETHYL)FORMAMIDE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C14H19N3O5/c1-3-22-12-8-10(4-5-11(12)18)9-16-17-14(20)13(19)15-6-7-21-2/h4-5,8-9,18H,3,6-7H2,1-2H3,(H,15,19)(H,17,20)/b16-9+

InChI Key

KPGGKELUAHLXTB-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCCOC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCCOC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.